N-(2,4-dichlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC14968512
Molecular Formula: C18H16Cl2N2O2
Molecular Weight: 363.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16Cl2N2O2 |
|---|---|
| Molecular Weight | 363.2 g/mol |
| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]-2-(5-methoxyindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H16Cl2N2O2/c1-24-15-4-5-17-12(8-15)6-7-22(17)11-18(23)21-10-13-2-3-14(19)9-16(13)20/h2-9H,10-11H2,1H3,(H,21,23) |
| Standard InChI Key | KPAHANLVQITXBL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Introduction
Synthesis
The synthesis of N-(2,4-dichlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves several steps:
-
Preparation of the Indole Ring: This may involve the use of indole as a starting material, followed by alkylation or other modifications to introduce the methoxy group.
-
Preparation of the 2,4-Dichlorobenzyl Group: This involves the synthesis or procurement of 2,4-dichlorobenzyl chloride.
-
Coupling Reaction: The indole derivative and the 2,4-dichlorobenzyl group are coupled to form the final compound, possibly through an amide bond formation reaction.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Indole, NaH, CH₃OCH₂Cl | DMSO, 60°C | 5-Methoxyindole derivative |
| 2 | 2,4-Dichlorobenzyl chloride | - | 2,4-Dichlorobenzyl group |
| 3 | Coupling reaction | Amide coupling conditions | N-(2,4-dichlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide |
Biological Activity
While specific biological activity data for N-(2,4-dichlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide are not readily available, compounds with similar structures have shown potential in various biological assays. For instance, indole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties . The presence of a 2,4-dichlorobenzyl group may enhance lipophilicity and influence the compound's interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume